Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
Description
Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a heteroaromatic compound featuring a bipyridine core substituted with chlorine, methyl, trifluoromethyl, and ethyl carboxylate groups. Bipyridine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and structural versatility . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C15H12ClF3N2O2 |
|---|---|
Molecular Weight |
344.71 g/mol |
IUPAC Name |
ethyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-3-23-14(22)11-4-9(6-20-8(11)2)13-12(16)5-10(7-21-13)15(17,18)19/h4-7H,3H2,1-2H3 |
InChI Key |
QWLOBFFNXZFBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bipyridine core.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate has been investigated for its potential as an anticancer agent. The trifluoromethyl moiety is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their efficacy against cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the growth of various cancer cells, suggesting a potential role for this compound in cancer therapy .
2. Antiviral Properties
The compound's structural similarities to known antiviral agents position it as a candidate for further investigation in antiviral drug development. The presence of the trifluoromethyl group is particularly noteworthy, as it has been associated with increased potency and selectivity in antiviral activity. Preliminary studies suggest that derivatives of this compound could inhibit viral replication mechanisms, making it a valuable asset in the search for new antiviral therapies .
3. Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Compounds with similar structures have been shown to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For example, studies on related compounds indicate their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
Agrochemical Applications
1. Herbicidal Activity
The compound has been evaluated for its herbicidal properties. The trifluoromethyl group enhances the herbicidal activity of compounds by improving their absorption and translocation within plants. This characteristic makes this compound a potential candidate for developing new herbicides that are effective against resistant weed species .
2. Insecticidal Properties
Additionally, the compound has shown potential as an insecticide. Its structural features may allow it to interfere with insect hormonal systems or disrupt essential metabolic processes in pests, offering a new avenue for pest control strategies in agriculture .
Materials Science Applications
1. Development of Functional Materials
The unique chemical properties of this compound make it suitable for the development of functional materials. Its ability to form stable complexes with metals could be harnessed in catalysis or sensor technology. Research into similar compounds has demonstrated their utility in creating advanced materials with specific electronic or optical properties .
Summary Table of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potential inhibition of cancer cell growth |
| Antiviral Properties | Possible inhibition of viral replication | |
| Enzyme Inhibition | Interaction with cytochrome P450 enzymes | |
| Agrochemicals | Herbicidal Activity | Enhanced absorption and translocation |
| Insecticidal Properties | Disruption of insect metabolic processes | |
| Materials Science | Development of Functional Materials | Formation of stable metal complexes |
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate (Target) | C15H12ClF3N2O2 | 344.72 | Ethyl ester, 6'-methyl, 3-Cl, 5-CF3 |
| Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate (Analog 1) | C14H10ClF3N2O3 | 346.69 | Methyl ester, 6'-methoxy, 3-Cl, 5-CF3 |
| 3-Chloro-6'-methoxy-5'-(trifluoromethyl)-[2,3'-bipyridine]-4-methanol (Analog 2) | C13H10ClF3N2O2 | 318.68 | Methanol group at position 4, 6'-methoxy, 3-Cl, 5-CF3 |
| 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile (Analog 3) | C12H5ClF3N3O | 299.63 | Carbonitrile at 5', 6'-oxo, 3-Cl, 5-CF3 |
Comparative Analysis
Electronic Effects
- Trifluoromethyl Group : Present in all compounds, this electron-withdrawing group stabilizes the bipyridine core, enhancing resistance to oxidative degradation. The target compound and Analog 1 share this feature .
- Methoxy vs. This may alter solubility and intermolecular interactions in crystal packing .
Reactivity
Pharmacological Potential
Bipyridine derivatives are frequently explored as kinase inhibitors or antimicrobial agents.
Material Science
The trifluoromethyl group in these compounds could contribute to low dielectric constants, making them candidates for organic electronics or coatings .
Biological Activity
Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a bipyridine core, which is known for imparting various pharmacological properties. The presence of trifluoromethyl groups enhances lipophilicity and biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. This compound may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
- Anticancer Properties : The structural components suggest potential activity against cancer cell lines, possibly through mechanisms involving apoptosis and inhibition of cell proliferation.
Biological Activity Data
Case Studies
-
Anticancer Efficacy :
A study evaluating the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested in vitro against breast and colon cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis via mitochondrial pathways. -
Enzyme Interaction Studies :
In another investigation focusing on enzyme interactions, the compound was found to inhibit cytochrome P450 enzymes at concentrations below 10 µM. This inhibition could lead to altered pharmacokinetics for co-administered drugs, warranting further exploration into its clinical implications. -
Metabolic Pathway Modulation :
Further studies indicated that the compound might modulate lipid metabolism through its action on LPL receptors. This modulation could have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
